molecular formula C21H22N2O3S2 B2723856 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide CAS No. 922697-81-2

4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide

Cat. No. B2723856
CAS RN: 922697-81-2
M. Wt: 414.54
InChI Key: WAVMFARMNXVECR-UHFFFAOYSA-N
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Description

4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been shown to selectively inhibit the RAC1 signaling pathway. This pathway plays a critical role in several cellular processes, including cell migration, cell cycle progression, and cell differentiation. ESI-09 has been the subject of several scientific studies due to its potential applications in the fields of cancer research and regenerative medicine.

Scientific Research Applications

Cardiac Electrophysiological Activity

4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide derivatives have been explored for their potential in cardiac electrophysiological modulation. Studies have demonstrated the synthesis and activity of similar compounds, showing their effectiveness in in vitro Purkinje fiber assays and their potential as class III electrophysiological agents, suggesting a possible application in treating arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Action

Research into sulfonyl-substituted nitrogen-containing heterocyclic systems, closely related to this compound, has identified compounds with significant antimicrobial and antifungal activities. These studies highlight the compound's potential utility in developing new antimicrobial agents, with specific derivatives showing high activity and promising for further investigation (Sych et al., 2019).

Conductive Polyamides for Sensing Applications

In material science, derivatives of this compound have been incorporated into conductive polyamides. These materials were used to modify electrodes for electrochemical sensing of anticancer drugs, demonstrating the compound's utility in creating sensitive and specific sensors for pharmacological applications (Abdel-Rahman et al., 2023).

Anticancer Agents

Derivatives of this compound have also been synthesized and evaluated for their pro-apoptotic and anticancer properties. Specific compounds have shown promising activity against melanoma cell lines, indicating the potential of these compounds as leads for the development of new anticancer therapies (Yılmaz et al., 2015).

Antitubercular Agents

In the fight against tuberculosis, novel sulfonyl derivatives featuring the thiazole moiety have exhibited significant antitubercular activity. This research suggests that modifications to the core structure of this compound can lead to potent compounds against Mycobacterium tuberculosis, offering new avenues for antitubercular drug development (Kumar et al., 2013).

properties

IUPAC Name

4-ethylsulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-5-28(25,26)17-8-6-16(7-9-17)20(24)23-21-22-18(12-27-21)19-14(3)10-13(2)11-15(19)4/h6-12H,5H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVMFARMNXVECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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